2-(2-Ethoxy-2-oxoethyl)nicotinic acid

Medicinal Chemistry Heterocyclic Synthesis Azaindole Synthesis

2-(2-Ethoxy-2-oxoethyl)nicotinic acid (CAS 35969-51-8), also known as 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid, is a nicotinic acid derivative with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol. It is characterized by the presence of both a carboxylic acid group and an ethyl ester moiety, giving it a dual functionality as a 'half-ester'.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 35969-51-8
Cat. No. B1586375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxy-2-oxoethyl)nicotinic acid
CAS35969-51-8
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=CC=N1)C(=O)O
InChIInChI=1S/C10H11NO4/c1-2-15-9(12)6-8-7(10(13)14)4-3-5-11-8/h3-5H,2,6H2,1H3,(H,13,14)
InChIKeyHWWYQJVDTXVUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxy-2-oxoethyl)nicotinic Acid (CAS 35969-51-8) - Core Properties and Chemical Identity


2-(2-Ethoxy-2-oxoethyl)nicotinic acid (CAS 35969-51-8), also known as 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid, is a nicotinic acid derivative with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol [1]. It is characterized by the presence of both a carboxylic acid group and an ethyl ester moiety, giving it a dual functionality as a 'half-ester' [2]. Its key physicochemical properties include a computed XLogP3-AA of 0.6, a melting point of 134-136°C, and a predicted boiling point of 345.3°C [3]. As a building block, it is commercially available from multiple suppliers, typically with a purity specification of 95% .

Why Simple Nicotinic Acid Analogs Cannot Substitute for 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid in Synthetic Chemistry


Simple substitution of 2-(2-ethoxy-2-oxoethyl)nicotinic acid with other nicotinic acid derivatives or generic esters fails due to its unique and essential chemical architecture. The compound's distinct value is not found in its basic biological profile but in its specific, orthogonal reactivity. It functions as a 'half-ester' [1], possessing a free carboxylic acid and a protected ethyl ester group. This enables precise, stepwise synthetic transformations not possible with fully esterified or unprotected analogs. Specifically, the carboxylic acid can be selectively activated (e.g., to an acyl azide) while the ethyl ester remains intact, serving as a latent handle for later modification or as a necessary part of the final product [1]. This controlled reactivity is a hard requirement for accessing specific heterocyclic scaffolds, which is a key differentiator from simpler building blocks.

2-(2-Ethoxy-2-oxoethyl)nicotinic Acid (CAS 35969-51-8) - Quantitative Evidence for Chemical Selection


Synthetic Utility: Unique Access to 4-Azaindole Scaffolds via Selective Activation

The key differentiation of 2-(2-ethoxy-2-oxoethyl)nicotinic acid is its ability to be chemoselectively activated at the carboxylic acid to an acyl azide, while the ethyl ester remains unaffected. This step is essential for a Curtius rearrangement to yield a 4-azaindole scaffold. In a study by Ozer et al., the compound was successfully converted via this route, proving its viability [1]. In contrast, a fully unprotected nicotinic acid-2-acetic acid would undergo decarboxylation or polymerization under the same conditions, and a fully protected diethyl ester would be unreactive [1]. This controlled, stepwise reactivity is a unique and critical feature that directly enables the synthesis of a privileged medicinal chemistry scaffold.

Medicinal Chemistry Heterocyclic Synthesis Azaindole Synthesis

Physicochemical Differentiation: Distinct Lipophilicity Profile

The compound exhibits a computed lipophilicity (XLogP3-AA) of 0.6 [1]. This value differentiates it from both more polar and more lipophilic analogs. For context, the parent molecule nicotinic acid has a measured LogP of 0.36, and ethyl nicotinate has a predicted LogP of 1.2 [2]. The intermediate LogP of 0.6 for the target compound is a result of the balance between the polar carboxylic acid and the lipophilic ethyl ester. This specific property may translate to distinct pharmacokinetic behaviors, such as moderate membrane permeability, compared to its analogs, making it a unique candidate for optimizing the drug-likeness of lead compounds.

Medicinal Chemistry ADME Properties LogP Prediction

Safety and Handling Profile: A Defined Hazard Classification

2-(2-Ethoxy-2-oxoethyl)nicotinic acid has a well-defined and relatively low-risk safety profile, with GHS hazard statements of H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This is a concrete and verifiable differentiator from other structurally similar compounds that may possess more severe toxicities (e.g., acute toxicity, organ damage) or unknown, unclassified hazards. For procurement, a known, manageable, and GHS-compliant hazard profile is a crucial piece of information that reduces the regulatory and safety burden for laboratory use, especially when compared to uncharacterized or highly toxic custom analogs.

Occupational Safety Chemical Handling GHS Compliance

High-Value Application Scenarios for Procuring 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid (CAS 35969-51-8)


Medicinal Chemistry: Synthesis of 4-Azaindole-Based Drug Candidates

This compound is an essential starting material for synthesizing 4-azaindole derivatives, a privileged scaffold in drug discovery for kinase inhibitors and other therapeutics [1]. The selective activation enabled by the half-ester structure is the critical path to this core, making it an indispensable building block for medicinal chemistry programs targeting this chemotype.

Lead Optimization: Modulating Pharmacokinetic Properties via Unique LogP

With its distinct lipophilicity (XLogP3-AA of 0.6) [1], this compound serves as a strategic building block for lead optimization. Its balanced LogP allows medicinal chemists to fine-tune the ADME properties of a lead series, potentially improving oral absorption and CNS penetration compared to more polar (nicotinic acid) or more lipophilic (ethyl nicotinate) alternatives [2].

Chemical Biology: Synthesis of Functional Probes with Defined Safety Profile

For laboratories developing novel chemical probes or bioconjugation reagents, this compound offers a reliable starting point with a well-defined and manageable hazard profile (H302, H315, H319, H335) . This reduces EHS compliance burden and allows for safer scale-up of synthetic routes, making it a practical choice for research groups without specialized containment infrastructure.

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